molecular formula C7H6ClF3N2 B1395113 2,4,5-Trifluoro-benzamidine hydrochloride CAS No. 1187929-36-7

2,4,5-Trifluoro-benzamidine hydrochloride

Cat. No. B1395113
CAS RN: 1187929-36-7
M. Wt: 210.58 g/mol
InChI Key: IQLSDTAQNDYPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-benzamidine hydrochloride is a compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluoro-benzamidine hydrochloride consists of a benzene ring with three fluorine atoms and an amidine group attached .

Scientific Research Applications

Synthesis and Material Science Applications

2,4,5-Trifluorobenzamidine hydrochloride is a valuable synthetic intermediate, particularly in the pharmaceutical industry and material science. Deng et al. (2015) developed a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, demonstrating its utility in continuous-flow chemical synthesis. This process involves the Grignard exchange reaction and is notable for its high yield and purity, showcasing the compound's role in advanced chemical manufacturing processes (Deng et al., 2015).

Corrosion Inhibition

Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives, which are structurally related to 2,4,5-trifluorobenzamidine hydrochloride, as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings demonstrate the compound's potential as a corrosion inhibitor, with significant inhibition efficiency at certain concentrations (Fouda et al., 2020).

Applications in Chemical Reactions

The compound is also significant in various chemical reactions. Deng et al. (2016) reported a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a related intermediate, using 2,4,5-trifluoroaniline in a microreactor. This method shows the compound's importance in facilitating rapid and efficient chemical transformations (Deng et al., 2016).

Environmental Applications

Khan and Akhtar (2011) studied 2,4,5-trichlorophenoxy acetic acid, a structurally similar compound, in the context of environmental science. They examined its adsorption behavior on cation-exchangers and developed pesticide-sensitive membrane electrodes. This research indicates the potential use of 2,4,5-trifluorobenzamidine hydrochloride in environmental monitoring and remediation applications (Khan & Akhtar, 2011).

Other Notable Applications

Yu et al. (2011) demonstrated the compound's utility in synthesizing spirooxindoles, indicating its role in creating complex organic structures. This highlights its importance in organic synthesis and potential pharmaceutical applications (Yu et al., 2011).

Safety and Hazards

2,4,5-Trifluoro-benzamidine hydrochloride is intended for research use only and is not advised for medicinal, household, or other uses . Safety data sheets suggest avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes .

Future Directions

2,4,5-Trifluoro-benzamidine hydrochloride is currently available for research use . Its future applications will likely depend on the outcomes of ongoing research studies.

properties

IUPAC Name

2,4,5-trifluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2.ClH/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLSDTAQNDYPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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